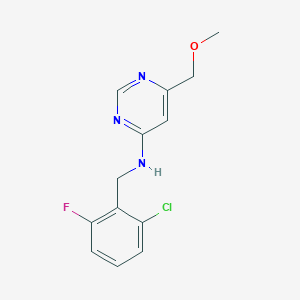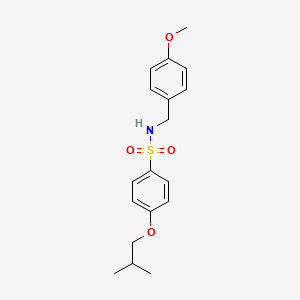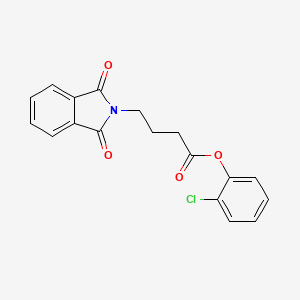![molecular formula C13H19NO4S B5628423 [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B5628423.png)
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a complex organic compound that features both piperidine and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone typically involves multi-step organic reactions. The starting materials might include a piperidine derivative and a furan derivative. Key steps could involve:
Formation of the Piperidine Ring: This could be achieved through cyclization reactions.
Functionalization of the Furan Ring: Introduction of the methylsulfanylmethyl group.
Coupling Reactions: Combining the piperidine and furan moieties under specific conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow chemistry or batch reactors, optimizing for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction could occur at the carbonyl group, potentially converting it to an alcohol.
Substitution: The methylsulfanylmethyl group could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.
Furan Derivatives: Compounds like 2-furancarboxaldehyde.
Uniqueness
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone is unique due to the combination of the piperidine and furan rings, along with the specific functional groups that confer distinct chemical properties and potential biological activities.
Eigenschaften
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(17)5-6-14(7-11(13)15)12(16)10-4-3-9(18-10)8-19-2/h3-4,11,15,17H,5-8H2,1-2H3/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYLVCXMQIVYMB-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CC=C(O2)CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CC=C(O2)CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R*,4S*)-1-[(benzyloxy)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5628341.png)



![Methyl 4-[[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methyl]benzoate](/img/structure/B5628371.png)
![8-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5628382.png)

![3-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5628396.png)
![[(3-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B5628400.png)
methanol](/img/structure/B5628407.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B5628436.png)

![4-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5628457.png)
